Comparative Binding Affinity to Human Histamine H3 Receptor: 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One vs. Pitolisant
4-Hydroxy-1,2-benzisoxazol-3(2H)-one exhibits exceptionally high binding affinity for the human histamine H3 receptor (H3R), a key target in CNS disorders such as narcolepsy, cognitive deficits, and schizophrenia. Its measured equilibrium dissociation constant (Kd) of 1.35 nM [1] places it among the most potent H3R ligands identified. In comparison, pitolisant (Wakix®), a clinically approved H3R antagonist/inverse agonist for narcolepsy, demonstrates a reported Kd of 14.0 nM for the human H3R in the same assay format [2].
| Evidence Dimension | Binding Affinity (Kd) for Human H3 Receptor |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | Pitolisant (Wakix®): 14.0 nM |
| Quantified Difference | 4-Hydroxy-1,2-benzisoxazol-3(2H)-one is approximately 10.4-fold more potent in vitro. |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by furimazine substrate based BRET assay. |
Why This Matters
The 10-fold higher potency (1.35 nM vs 14.0 nM) translates to a lower required concentration to achieve receptor occupancy, a critical factor in minimizing off-target effects and optimizing the therapeutic index, making this scaffold highly attractive for new CNS drug candidates.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50538677 (CHEMBL4635634) to Histamine H3 Receptor. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [2] Ligneau, X., Perrin, D., Landais, L., Camelin, J. C., Calmels, T. P., Berrebi-Bertrand, I., ... & Schwartz, J. C. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. View Source
